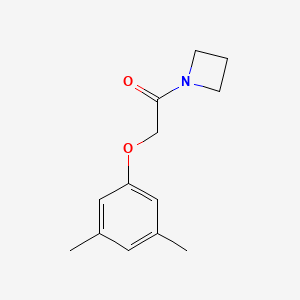![molecular formula C13H15FN2O2 B7474755 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one, also known as FPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPPP is a piperazine derivative that belongs to the class of psychoactive substances known as designer drugs.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been used in various scientific research studies, including neuropharmacology, toxicology, and forensic analysis. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been found to have a high affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, reward, and motivation. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has also been shown to induce hyperthermia and seizures in animal models, which makes it a useful tool for studying the mechanisms of drug-induced hyperthermia and seizures. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has also been used as a reference standard in forensic analysis to identify and quantify designer drugs in biological samples.
Wirkmechanismus
The mechanism of action of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one may also interact with other neurotransmitter systems, such as the glutamate and GABA systems, which may further modulate its effects.
Biochemical and Physiological Effects:
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, seizures, and changes in neurotransmitter levels. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has also been found to induce oxidative stress and DNA damage in various cell types, which may contribute to its toxic effects. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been shown to have a high potential for abuse and dependence, which makes it a significant public health concern.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has several advantages as a research tool, including its high potency, selectivity, and reproducibility. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has several limitations, including its potential for toxicity and abuse, which may limit its use in certain experiments. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one may also have off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one, including the development of new analogs with improved selectivity and safety profiles. Future studies may also focus on elucidating the molecular mechanisms of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one's effects on neurotransmitter systems and cellular signaling pathways. Further research may also be needed to determine the long-term effects of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one on brain function and behavior in animal models and humans. Finally, more research is needed to develop effective strategies for preventing the abuse and misuse of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one and other designer drugs.
Synthesemethoden
The synthesis of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one involves the reaction of 4-fluorophenylpropanoic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity and yield of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one can be improved by optimizing the reaction conditions and purification methods.
Eigenschaften
IUPAC Name |
4-[3-(4-fluorophenyl)propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-11-4-1-10(2-5-11)3-6-13(18)16-8-7-15-12(17)9-16/h1-2,4-5H,3,6-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPTYIVJFDSWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)







![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
